molecular formula C13H12O4 B8598024 4,6-Dimethoxynaphthalene-1-carboxylic acid CAS No. 84533-48-2

4,6-Dimethoxynaphthalene-1-carboxylic acid

Cat. No.: B8598024
CAS No.: 84533-48-2
M. Wt: 232.23 g/mol
InChI Key: FLGKCEHJBHUNQP-UHFFFAOYSA-N
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Description

4,6-Dimethoxynaphthalene-1-carboxylic acid is a useful research compound. Its molecular formula is C13H12O4 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

84533-48-2

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

4,6-dimethoxynaphthalene-1-carboxylic acid

InChI

InChI=1S/C13H12O4/c1-16-8-3-4-9-10(13(14)15)5-6-12(17-2)11(9)7-8/h3-7H,1-2H3,(H,14,15)

InChI Key

FLGKCEHJBHUNQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2C=C1)C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stream of chlorine gas was passed through cooled solution of NaOH (17.28 g, 0.432 mole) in water (24 ml) containing 100 g of ice until 12.7 g (0.18 mole) of chlorine was absorbed into the solution. Solid (4,6-dimethoxy-1-naphthalenyl)ethanone [9.2 g, 0.04 mole, described by N. P. Buu-Hoi, J. Org. Chem., 21, 1257 (1956)], was added at 20°-22° C. to the chlorine solution. The mixture was stirred at 65° C. for one hr, cooled in an ice bath and treated with NaHSO3 (5 g) in water (20 ml). The mixture was made neutral by the addition of dilute HCl. The resulting precipitate was collected, washed well with water, dried over P2O5 and recrystallized from methanol to give 4,6-dimethoxy-1-naphthalenecarboxylic acid (7.0 g); mp 227°-229° C.; NMR (DMSO-d6) δ 3.85 (s, 3H), 4.0 (s, 3H), 7.7 (m, 5H); IR (white mineral oil) 2900, 1670 cm-1 ; UV λmax (MeOH) 339 nm (ε 4,910), 328 (4500), 304 (8,180), 240 (40,100); Anal Calcd: C, 67.23% H, 5.21%; Found: C, 67.15% H, 5.23%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
17.28 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
12.7 g
Type
reactant
Reaction Step Three
Name
(4,6-dimethoxy-1-naphthalenyl)ethanone
Quantity
9.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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5 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

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